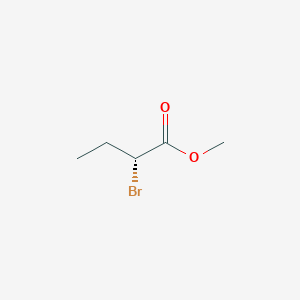

methyl (2R)-2-bromobutanoate

Descripción general

Descripción

Methyl (2R)-2-bromobutanoate is an organic compound with the molecular formula C5H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both ester and bromine functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-bromobutanoate can be synthesized through several methods. One common route involves the bromination of methyl butanoate. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another method involves the esterification of (2R)-2-bromobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination process is carefully controlled to avoid over-bromination and to ensure the desired stereochemistry is maintained .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes S<sub>N</sub>2 reactions with nucleophiles, producing substituted derivatives while inverting stereochemistry at the chiral center.

Key Findings :

-

Steric hindrance from the methyl ester group slows reaction rates compared to non-ester analogs .

-

Chiral resolution is critical for retaining enantiopurity in pharmaceutical intermediates (e.g., Brivaracetam synthesis) .

Reduction Reactions

The ester and bromine moieties can be selectively reduced under controlled conditions.

Mechanistic Insight :

-

LiAlH<sub>4</sub> reduces the ester to a primary alcohol without affecting the C–Br bond .

-

Catalytic hydrogenation removes the bromine atom, yielding a carboxylic acid .

Elimination Reactions

Dehydrohalogenation generates α,β-unsaturated esters under basic conditions.

| Base | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| DBU | Methyl 2-butenoate | Toluene, reflux | 85% | |

| KOtBu | Methyl 2-butenoate | DMF, 100°C | 78% |

Stereochemical Notes :

-

Elimination follows E2 mechanism , producing trans-alkenes due to anti-periplanar geometry .

-

Bulkier bases (e.g., DBU) enhance reaction rates by stabilizing the transition state .

Oxidation Reactions

Controlled oxidation targets the α-carbon or ester group.

Limitations :

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

Methyl (2R)-2-bromobutanoate is primarily employed as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing chiral compounds essential for pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its electrophilic properties, facilitating nucleophilic substitutions.

Mechanism of Action :

The compound acts as an electrophile in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles. This property enables the introduction of diverse functional groups into the molecular structure, leading to the development of various bioactive compounds.

2. Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its chiral nature is crucial for achieving enantioselective synthesis, which is vital for developing drugs with specific biological activities.

Notable Syntheses

This compound has been utilized in several significant syntheses:

- Anticonvulsant Activity : It has been used as a starting material for synthesizing compounds with potential anticonvulsant properties.

- Somatostatin Receptor Antagonists : The compound has been involved in synthesizing Decahydroisoquinoline derivatives, which show promise as antagonists of the somatostatin sst3 receptor.

Several studies have explored the biological activity and applications of this compound:

- Enzyme-Catalyzed Reactions : Research has demonstrated its utility in studying enzyme-catalyzed reactions and metabolic pathways, emphasizing its role in understanding stereoselective processes.

- Pharmaceutical Development : It is a key intermediate in producing APIs targeting specific biological pathways, including enzyme inhibitors and receptor agonists.

Mecanismo De Acción

The mechanism of action of methyl (2R)-2-bromobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily dictated by the functional groups present in the compound .

Comparación Con Compuestos Similares

Methyl (2R)-2-bromobutanoate can be compared with similar compounds such as:

Methyl (2S)-2-bromobutanoate: The enantiomer of this compound, which has different optical activity but similar chemical properties.

Methyl (2R)-2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Methyl (2R)-2-iodobutanoate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Actividad Biológica

Methyl (2R)-2-bromobutanoate, also known as methyl 2-bromobutyrate (CAS Number: 3196-15-4), is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 181.028 g/mol

- Density : 1.573 g/mL at 25 °C

- Boiling Point : 137-138 °C at 50 mmHg

- Flash Point : 68.3 °C

- Solubility : Soluble in alcohol and ether; slightly soluble in water .

Biological Activity

This compound exhibits several biological activities, primarily as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals. Its significance lies in its role as a chiral building block for synthesizing various biologically active compounds.

Applications in Medicinal Chemistry

- Synthesis of Chiral Compounds :

- Potential Antimicrobial Activity :

- Pesticide Intermediates :

Case Study 1: Enantioselective Synthesis

In a study published by Zhang et al., this compound was employed in an enantioselective synthesis process to create indane acetic acid derivatives. This research highlighted the compound's utility in generating compounds with specific stereochemical configurations crucial for biological activity .

Case Study 2: Lipase Catalysis

Research has shown that microbial lipases can catalyze reactions involving this compound, facilitating the formation of various esters. This enzymatic activity underscores its potential application in biocatalysis and green chemistry .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Chiral building block for APIs | |

| Methyl (S)-2-bromobutanoate | Antimicrobial properties | |

| Methyl 2-bromobutyrate | Pesticide synthesis |

Safety and Handling

This compound is classified as hazardous, with risk codes indicating it causes burns and is irritating to skin. Proper safety measures must be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation during use .

Propiedades

IUPAC Name |

methyl (2R)-2-bromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQDNMQADCHGH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.